

physical and chemical properties of 1,2-benzisothiazol-3(2H)-one 1-oxide

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Compound of Interest

Compound Name: 1,2-benzisothiazol-3(2H)-one 1-oxide

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An In-depth Technical Guide to 1,2-Benzisothiazol-3(2H)-one 1-oxide

Introduction

1,2-Benzisothiazol-3(2H)-one 1-oxide is a sulfoxide derivative of the widely used industrial biocide, 1,2-benzisothiazol-3(2H)-one (BIT). As a member of the benzisothiazole class of heterocyclic compounds, it is of significant interest to researchers in medicinal chemistry and materials science. The oxidation state of the sulfur atom in the isothiazole ring plays a crucial role in modifying the electronic properties and, consequently, the chemical and biological activities of the molecule. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **1,2-benzisothiazol-3(2H)-one 1-oxide**, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The properties of **1,2-benzisothiazol-3(2H)-one 1-oxide** are summarized below. It is important to note that while some experimental data is available for the parent compound, much of the quantitative data for the 1-oxide derivative is based on computational models.

Table 1: Physical and Chemical Properties of **1,2-Benzisothiazol-3(2H)-one 1-oxide**

Property	Value	Source
IUPAC Name	1-oxo-1,2-benzothiazol-3-one	PubChem[1]
Synonyms	1,2-benzisothiazol-3(2H)-one, 1-oxide	PubChem[1]
CAS Number	14599-38-3	PubChem[1]
Molecular Formula	C ₇ H ₅ NO ₂ S	PubChem[1]
Molecular Weight	167.19 g/mol	PubChem[1]
Exact Mass	167.00410 g/mol	PubChem[1]
Appearance	Not specified (Parent compound is a solid)	
Melting Point	No experimental data available	
Boiling Point	No experimental data available	
Solubility	No experimental data available	
XLogP3-AA (Computed)	0.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Topological Polar Surface Area	65.4 Å ²	PubChem[1]

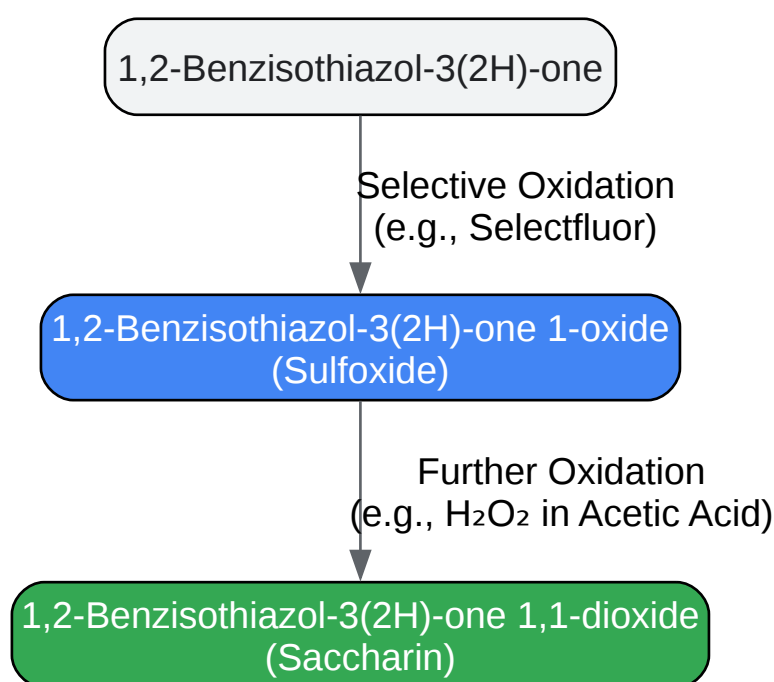
Chemical Reactivity and Synthesis

The sulfur atom in the 1,2-benzisothiazol-3(2H)-one core is susceptible to redox transformations.[2] This reactivity is fundamental to the synthesis of the 1-oxide and its further derivatives.

Oxidation Pathways

The controlled oxidation of 1,2-benzisothiazol-3(2H)-one is the primary route to obtaining **1,2-benzisothiazol-3(2H)-one 1-oxide**. The oxidation can proceed in two stages:

- Formation of the 1-oxide (Sulfoxide): Selective oxidation of the sulfur atom yields the target compound, **1,2-benzisothiazol-3(2H)-one 1-oxide**.^[2]
- Formation of the 1,1-dioxide (Sulfone): Further oxidation of the 1-oxide using stronger oxidizing agents leads to the formation of the corresponding sulfone, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a compound commonly known as saccharin.^[2]



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Caption: Oxidation pathway of 1,2-benzisothiazol-3(2H)-one.

Experimental Protocols

Synthesis of 1,2-Benzisothiazol-3(2H)-one 1-oxide via Selective Oxidation

A modern, metal-free, and efficient method for the synthesis of **1,2-benzisothiazol-3(2H)-one 1-oxides** involves the use of Selectfluor as the oxidizing agent in an aqueous medium.^[3] This method is noted for its high yields and tolerance to various functional groups.^{[2][3]}

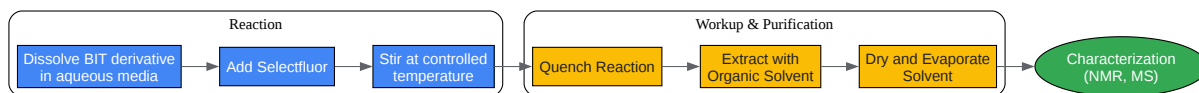
Materials and Reagents:

- 2-substituted-1,2-benzisothiazol-3(2H)-one (starting material)
- Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
- Aqueous solvent (e.g., water)
- Standard laboratory glassware and stirring equipment
- Extraction solvents (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve the starting 2-substituted-1,2-benzisothiazol-3(2H)-one in the aqueous solvent.
- **Addition of Oxidant:** Add Selectfluor to the solution. The stoichiometry will depend on the specific substrate and desired scale.
- **Reaction Conditions:** Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 1 hour) under an air atmosphere.
[3]
- **Workup:** Upon completion of the reaction (monitored by an appropriate technique like TLC or LC-MS), quench the reaction mixture.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. A key advantage of this method is that purification often does not require column chromatography.[3]
- **Characterization:** The final product, **1,2-benzisothiazol-3(2H)-one 1-oxide**, is characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry to

confirm its structure and purity.



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Caption: Experimental workflow for the synthesis of the title compound.

Biological Activity

While the parent compound, 1,2-benzisothiazol-3(2H)-one, and its derivatives are well-documented for their broad-spectrum antimicrobial and biocidal activities, specific biological data for the 1-oxide derivative is not extensively reported in the literature.[4] However, the structural modifications, such as the oxidation state of sulfur, are known to influence bioactivity. For instance, studies on N-substituted derivatives of the parent compound have shown inhibitory activity against enzymes like the Dengue virus NS2B-NS3 protease. Further research is required to elucidate the specific biological roles and potential therapeutic applications of **1,2-benzisothiazol-3(2H)-one 1-oxide**. The 1,1-dioxide derivatives are also known to be inhibitors of human leukocyte elastase (HLE).[5]

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